molecular formula C14H16ClF3O B1359409 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane CAS No. 898783-68-1

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane

Cat. No.: B1359409
CAS No.: 898783-68-1
M. Wt: 292.72 g/mol
InChI Key: ZIYGNAUXTFGCGF-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, an oxo group, and a trifluoromethylphenyl group attached to a heptane backbone. Its molecular formula is C14H14ClF3O, and it is often used in experimental and research settings due to its distinctive chemical properties .

Preparation Methods

The synthesis of 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane typically involves multiple steps, starting with the preparation of the heptane backbone and subsequent introduction of the functional groups. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques like continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended carbon chains.

Scientific Research Applications

7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets and pathways. The presence of the chloro, oxo, and trifluoromethylphenyl groups allows the compound to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane include:

    7-Chloro-1-oxo-1-(2-fluoromethylphenyl)heptane: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may result in different chemical properties and reactivity.

    7-Chloro-1-oxo-1-(2-methylphenyl)heptane: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s hydrophobicity and interaction with biological targets.

    7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane: This compound has a shorter carbon chain, which may affect its overall stability and reactivity

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-10-6-2-1-3-9-13(19)11-7-4-5-8-12(11)14(16,17)18/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYGNAUXTFGCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642277
Record name 7-Chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-68-1
Record name 7-Chloro-1-[2-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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